molecular formula C16H16ClN3O2 B278494 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

货号 B278494
分子量: 317.77 g/mol
InChI 键: QKMXXJOOTHJJEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as Compound 1, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and anti-aging properties.

作用机制

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the intracellular levels of NAD+, which leads to the activation of various stress response pathways, including the AMP-activated protein kinase (AMPK) pathway and the sirtuin pathway. These pathways are involved in regulating cellular metabolism, inflammation, and aging.
Biochemical and Physiological Effects
2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Reduction of inflammation: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
- Improvement of insulin sensitivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 improves insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
- Activation of stress response pathways: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 activates the AMPK pathway and the sirtuin pathway, which are involved in regulating cellular metabolism, inflammation, and aging.

实验室实验的优点和局限性

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has a high potency, with an IC50 value in the low nanomolar range.
- Selectivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is selective for NAMPT and does not inhibit other enzymes in the NAD+ biosynthesis pathway.
- Availability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is commercially available and can be easily obtained for research purposes.
Some of the limitations include:
- Solubility: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has low solubility in water and requires a solvent for in vitro experiments.
- Stability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is sensitive to light and air and requires careful handling to maintain its stability.
- Toxicity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have some toxicity in animal models, which may limit its therapeutic potential.

未来方向

There are several future directions for the research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1, including:
- Optimization of synthesis: The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 can be optimized to increase the yield and purity of the final product.
- Mechanistic studies: Further mechanistic studies are needed to elucidate the downstream effects of NAMPT inhibition by 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1.
- Combination therapy: The potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in combination therapy with other chemotherapeutic agents should be explored.
- In vivo studies: More in vivo studies are needed to evaluate the efficacy and safety of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in animal models.
- Clinical trials: Clinical trials are needed to evaluate the therapeutic potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in humans.
Conclusion
In conclusion, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It inhibits NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have anti-cancer, anti-inflammatory, and anti-aging properties. Future research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 should focus on optimizing its synthesis, elucidating its downstream effects, exploring its potential in combination therapy, and evaluating its efficacy and safety in animal models and clinical trials.

合成方法

The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(isobutyrylamino)aniline to form 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1. The overall yield of this process is around 25%, and the purity of the final product can be increased using recrystallization.

科学研究应用

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents. In inflammation, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In metabolic disorders, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

属性

产品名称

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

分子式

C16H16ClN3O2

分子量

317.77 g/mol

IUPAC 名称

2-chloro-N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-10(2)15(21)19-11-5-3-6-12(9-11)20-16(22)13-7-4-8-18-14(13)17/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI 键

QKMXXJOOTHJJEL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl

规范 SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。